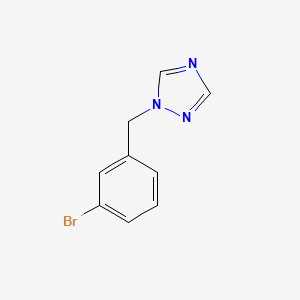
1-(3-Bromobenzyl)-1H-1,2,4-triazole
Overview
Description
1-(3-Bromobenzyl)-1H-1,2,4-triazole, also known as 3-bromo-1H-1,2,4-triazole, is a heterocyclic compound that is widely used in scientific research. It has been studied for its potential applications in areas such as organic synthesis, catalysis, drug discovery, and materials science. This compound has been the subject of numerous research studies and has been found to have a variety of applications in organic synthesis, catalysis, and drug discovery.
Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Biological Activity : Benzimidazole derivatives containing 1,2,4-triazole rings have been synthesized and studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds, which include variants like 5-[(2-(4-Bromobenzyl)-1H-benzimidazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol, have shown significant biological activities (Menteşe, Ülker, & Kahveci, 2015).
Antimicrobial and Antileishmanial Activity
- Antimicrobial and Antileishmanial Activity : The compound 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one has been found to exhibit antimicrobial activities against several bacterial species and significant antileishmanial activity (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).
Antitumor Activity
- Antitumor Activity : An azomethine derivative of triazole has been synthesized and its complexes with copper(I) and zinc(II) salts have been characterized for potential antitumor activity (Ghammamy & Sedaghat, 2013).
Synthesis and Anticancer Evaluation
- Synthesis and Anticancer Evaluation : New 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have been synthesized and evaluated for their anticancer activity against a range of cancer cell lines (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Supramolecular Interactions
- Supramolecular Interactions : Research on 1,2,3-triazoles, including 1H-1,2,3-triazoles and their derivatives, has highlighted their diverse supramolecular interactions, leading to applications in supramolecular and coordination chemistry. These interactions include complexation of anions, coordination via anionic and cationic nitrogen donors, and non-innocent ligand behavior (Schulze & Schubert, 2014).
Synthesis and Antiproliferative Activities
- Synthesis and Antiproliferative Activities : A series of 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives have been synthesized and their antiproliferative activities against obesity-related colorectal cells have been evaluated. These compounds also showed inhibition of pancreatic lipase, indicating potential dual antidiabesity–antineoplastic capacities (Shkoor, Tashtoush, Al-Talib, Mhaidat, Al-Hiari, Kasabri, & Alalawi, 2021).
properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDRIZFISHUHRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

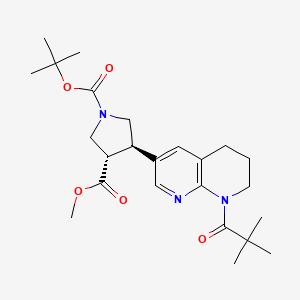
![N-methyl-5-[(methylamino)methyl]furan-2-carboxamide](/img/structure/B1453228.png)
![2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B1453229.png)
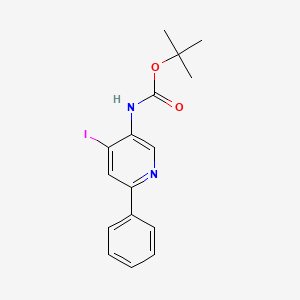
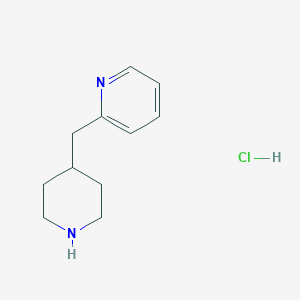
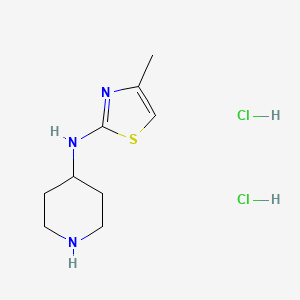
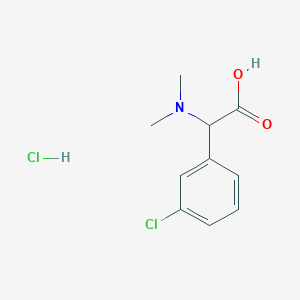
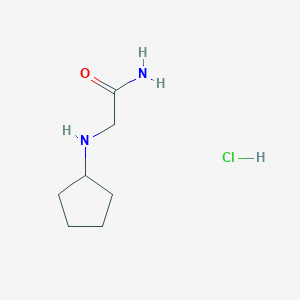
![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1453240.png)
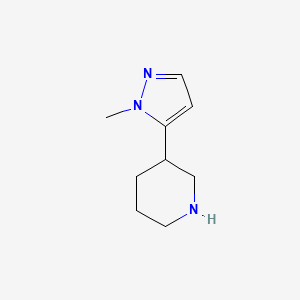
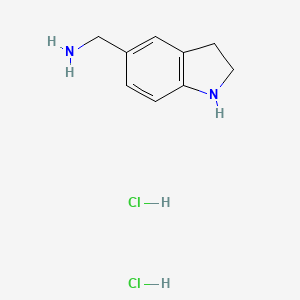
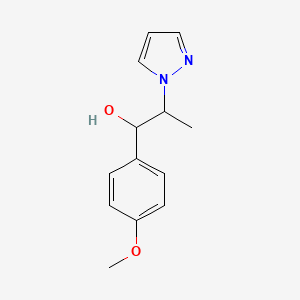
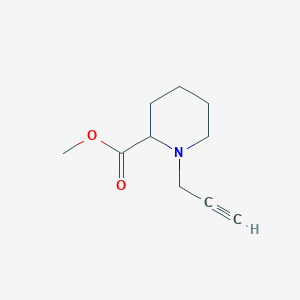
![[1-(2,6-Difluorophenyl)cyclobutyl]methylamine](/img/structure/B1453249.png)